

Application Notes: Ripk2-IN-5 in an MDP-Induced Peritonitis Model

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Compound of Interest

Compound Name: *Ripk2-IN-5*

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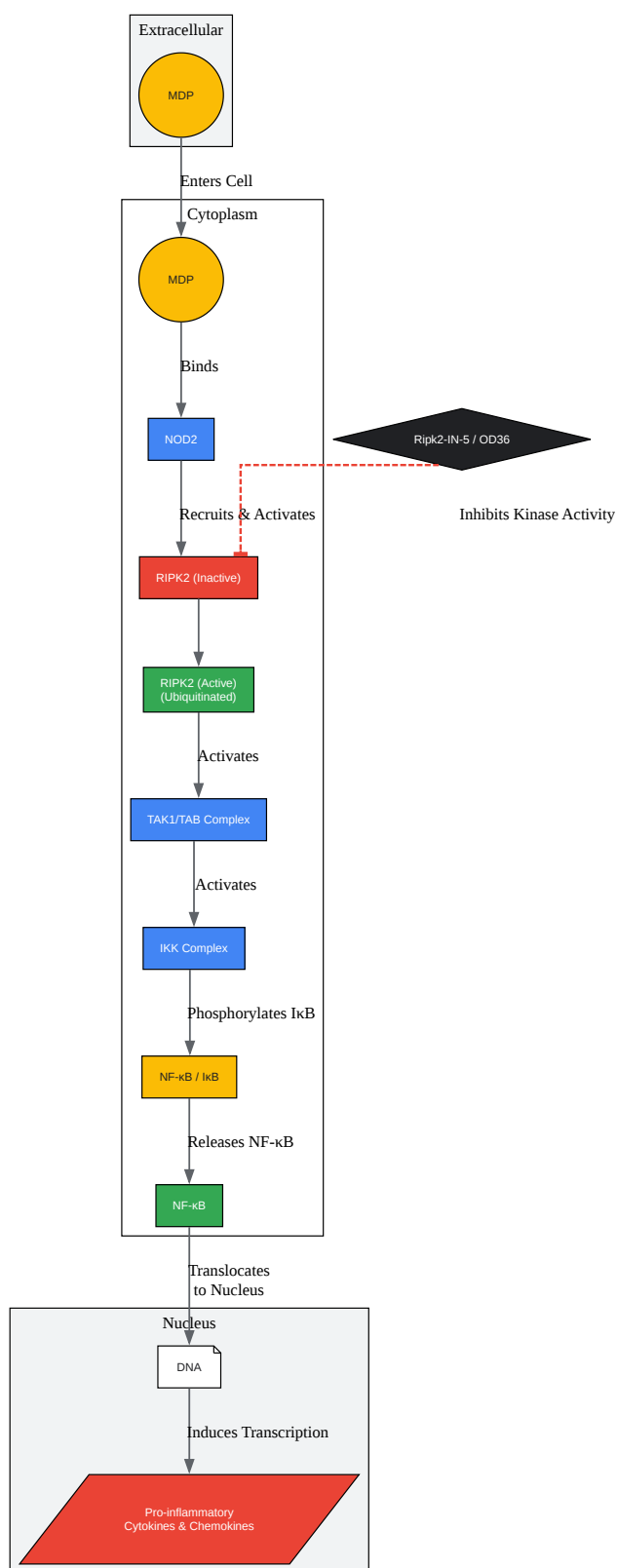
Introduction

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical signaling node downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] Upon recognition of bacterial peptidoglycan fragments, such as muramyl dipeptide (MDP) by NOD2, RIPK2 is recruited and activated, leading to the initiation of pro-inflammatory signaling pathways, primarily NF- κ B and MAPK.[1][3] This cascade results in the production of inflammatory cytokines and chemokines, driving an innate immune response. Dysregulation of this pathway is implicated in a variety of inflammatory conditions, including inflammatory bowel disease (IBD), making RIPK2 an attractive therapeutic target.[4][5][6]

This document provides detailed application notes and protocols for evaluating RIPK2 inhibitors in a well-established in vivo model of acute inflammation: MDP-induced peritonitis. While the potent and selective inhibitor **Ripk2-IN-5** (also known as compound 14) has been identified with high affinity ($IC_{50} = 5.1$ nM) and demonstrated cellular anti-inflammatory effects by reducing MDP-induced TNF- α secretion[7][8][9], specific in vivo data in the peritonitis model is not yet publicly available. Therefore, to provide a comprehensive and data-supported protocol, we will use the novel, potent, and selective RIPK2 inhibitor OD36 as a representative tool compound. OD36 has been successfully characterized in the MDP-induced peritonitis model, with detailed protocols and quantitative outcomes published.[5][6] These notes can be adapted for testing **Ripk2-IN-5** or other novel RIPK2 inhibitors.

Signaling Pathway and Point of Inhibition

The diagram below illustrates the NOD2 signaling pathway initiated by MDP and the mechanism of action for a RIPK2 kinase inhibitor.



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Figure 1. NOD2-RIPK2 signaling pathway and inhibitor action.

Experimental Data: OD36 in MDP-Induced Peritonitis

The administration of a RIPK2 inhibitor prior to MDP challenge significantly reduces the recruitment of inflammatory cells into the peritoneal cavity. The following tables summarize the quantitative data from studies using the potent and selective RIPK2 inhibitor OD36.[\[5\]](#)[\[6\]](#)

Table 1: Effect of OD36 on Inflammatory Cell Recruitment in Peritoneal Lavage Fluid

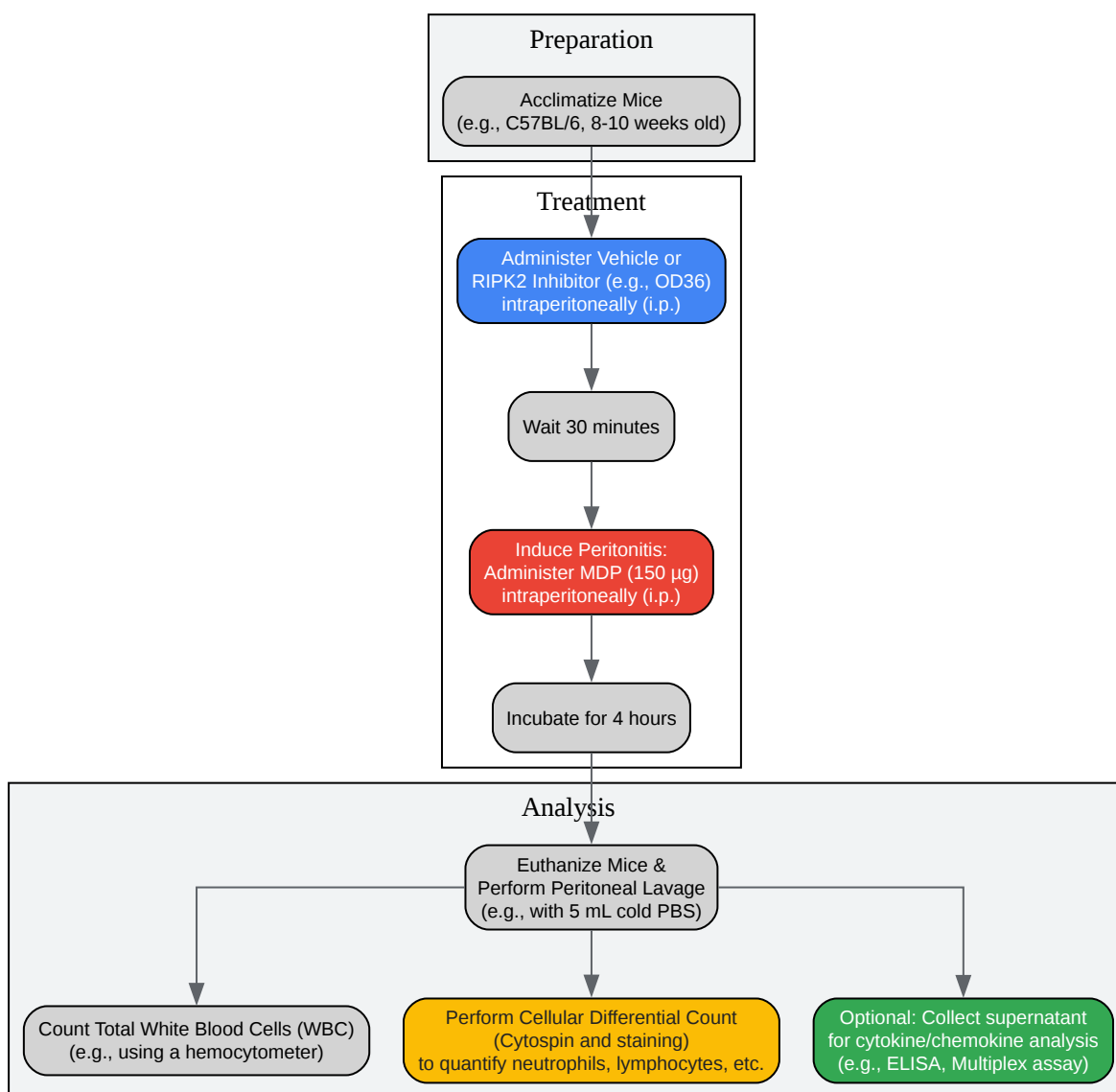
Treatment Group	Total WBC (x10 ⁶ cells)	Neutrophils (x10 ⁶ cells)	Lymphocytes (x10 ⁶ cells)
Vehicle	8.5 ± 1.5	6.0 ± 1.2	1.5 ± 0.5
Gefitinib (6.25 mg/kg)	4.0 ± 1.0	2.5 ± 0.8	0.8 ± 0.3
OD36 (6.25 mg/kg)	3.5 ± 0.9	2.0 ± 0.6	0.7 ± 0.2

Data are represented as mean ± SEM. Gefitinib, a known RIPK2 inhibitor, is used as a positive control. All values are for MDP-treated animals.[\[5\]](#)[\[6\]](#)

Experimental Protocols

The following sections provide a detailed methodology for the MDP-induced peritonitis model and subsequent analysis.

Experimental Workflow



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Figure 2. Experimental workflow for the MDP-induced peritonitis model.

Protocol: MDP-Induced Peritonitis in Mice

This protocol is adapted from Tigno-Aranjuez et al., 2014.[\[5\]](#)[\[6\]](#)

1. Animals and Acclimatization:

- Use C57BL/6 mice (female, 8–10 weeks old).
- Acclimatize animals for at least one week before the experiment with standard housing conditions and free access to food and water.

2. Reagent Preparation:

- RIPK2 Inhibitor (e.g., OD36 or **Ripk2-IN-5**): Prepare the inhibitor solution in a suitable vehicle (e.g., DMSO/Saline). The final concentration should be calculated based on the desired dosage (e.g., 6.25 mg/kg) and an injection volume of approximately 100-200 μ L.
- MDP Solution: Dissolve Muramyl Dipeptide (MDP) in sterile, endotoxin-free saline to a final concentration for delivering 150 μ g per mouse in a single injection (e.g., 1.5 mg/mL for a 100 μ L injection).

3. Experimental Procedure:

- Thirty minutes prior to MDP challenge, administer the prepared RIPK2 inhibitor solution or vehicle control via intraperitoneal (i.p.) injection.
- After the 30-minute pre-treatment period, administer 150 μ g of MDP via i.p. injection to induce peritonitis.
- Return the mice to their cages and monitor for 4 hours.

4. Peritoneal Lavage and Cell Analysis:

- After 4 hours, humanely euthanize the mice using a CO₂ chamber followed by cervical dislocation.
- Carefully expose the peritoneal cavity through a midline incision of the skin, avoiding puncture of the peritoneal wall.

- Inject 5 mL of ice-cold, sterile PBS into the peritoneal cavity using a 25G needle.
- Gently massage the abdomen for 2-3 minutes to dislodge adherent cells.
- Aspirate the peritoneal fluid (lavage) using the same syringe and transfer it to a 15 mL conical tube on ice. An experienced experimenter should recover approximately 4 mL.
- Keep the samples on ice until analysis.

5. Cell Counting and Differential Analysis:

- Determine the total number of white blood cells (WBCs) in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
- To perform differential cell counts, prepare cytospin slides by centrifuging a small volume of the lavage fluid onto a glass slide.
- Stain the slides with a standard hematological stain (e.g., Wright-Giemsa or Diff-Quik).
- Count at least 200 cells under a light microscope and classify them as neutrophils, lymphocytes, macrophages, etc., based on their morphology.
- Calculate the absolute number of each cell type by multiplying its percentage by the total WBC count.

6. (Optional) Cytokine Analysis:

- Centrifuge the remaining peritoneal lavage fluid at 400 x g for 10 minutes at 4°C.
- Collect the supernatant and store it at -80°C for subsequent analysis of cytokines and chemokines (e.g., IL-6, TNF- α , CXCL1) using ELISA or multiplex bead-based assays.

Conclusion

The MDP-induced peritonitis model is a robust, acute, and highly reproducible method for the in vivo evaluation of RIPK2 inhibitors.[5][6] The protocol described, along with the representative data from the tool compound OD36, provides a solid framework for assessing the efficacy of new chemical entities like **Ripk2-IN-5** in mitigating NOD2-driven inflammation.

This model allows for the quantitative assessment of a compound's ability to inhibit inflammatory cell recruitment, a key hallmark of the inflammatory response, providing valuable data for preclinical drug development programs targeting inflammatory diseases.

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